2',3'-Cyclic uridine monophosphate is synthesized from the hydrolysis of ribonucleic acid by ribonucleases, particularly in response to cellular stress or injury. This compound is classified as a second messenger, similar to other cyclic nucleotides, and is involved in various physiological processes, including gene expression, cell proliferation, and apoptosis. It is also recognized for its role in bacterial signaling pathways, particularly in organisms like Escherichia coli and Pseudomonas fluorescens .
The synthesis of 2',3'-cyclic uridine monophosphate can occur through enzymatic and non-enzymatic pathways. The primary method involves the action of ribonucleases that cleave RNA to produce this cyclic nucleotide. For instance, RNase I from E. coli has been identified as a key enzyme responsible for generating detectable levels of 2',3'-cyclic uridine monophosphate through the hydrolysis of RNA .
The enzymatic conversion typically requires magnesium ions as cofactors to facilitate the reaction. The process involves the nucleophilic attack by the 3' hydroxyl group of ribose on the phosphate group, resulting in the formation of the cyclic structure while releasing pyrophosphate . This reaction is crucial for maintaining cellular levels of cyclic nucleotides under various physiological conditions.
The molecular structure of 2',3'-cyclic uridine monophosphate consists of a ribose sugar linked to a uracil base and a cyclic phosphate group. The cyclic nature arises from the bonding between the 3' hydroxyl group and the phosphate group, creating a five-membered ring.
2',3'-cyclic uridine monophosphate participates in several biochemical reactions:
The hydrolysis reaction typically involves water as a reactant, breaking the cyclic bond to regenerate linear uridine monophosphate. This reaction is essential for regulating the levels of cyclic nucleotides within cells .
The mechanism of action for 2',3'-cyclic uridine monophosphate primarily involves its interaction with specific receptors and enzymes that mediate cellular responses. Upon binding to target proteins, it can activate or inhibit downstream signaling pathways.
Research indicates that 2',3'-cyclic uridine monophosphate may influence gene expression by modulating transcription factors or other regulatory proteins involved in cellular stress responses . The precise mechanisms can vary depending on cell type and environmental conditions.
Relevant data on its degradation rates and interactions with other biomolecules are critical for understanding its biological functions .
2',3'-Cyclic uridine monophosphate has several applications in scientific research:
Recent studies have highlighted its role in modulating gene expression related to stress responses and biofilm formation in bacteria, indicating its importance in both basic research and applied sciences .
2',3'-cyclic uridine monophosphate (2',3'-cUMP) features a unique intramolecular cyclization between the ribose 2'- and 3'-hydroxyl groups via a phosphate moiety, forming a five-membered phosphodiester ring. This configuration imposes significant constraints on the ribofuranose ring, stabilizing it in a C3'-endo puckering conformation in crystalline states [3] [9]. The cyclic phosphate group exhibits a dianionic state at physiological pH, with a predicted pKa of 1.09±0.60 for the remaining protonatable oxygen [3] [9]. Molecular orbital analyses indicate the P–O bond lengths within the cyclic phosphate system measure ~1.60 Å, slightly shorter than linear phosphate diesters due to ring strain [8]. This stereochemistry renders 2',3'-cUMP resistant to standard phosphatases but susceptible to specific cyclic nucleotide phosphodiesterases [10].
Table 1: Atomic-Level Structural Parameters of 2',3'-cUMP
Parameter | Value | Method/Source |
---|---|---|
Molecular Formula | C₉H₁₁N₂O₈P | PubChem [3] [5] |
Molecular Weight | 306.17 g/mol | ChemicalBook [3] |
Cyclic P–O Bond Length | 1.60 Å | Computational modeling [8] |
Ribose Puckering | C3'-endo | NMR/X-ray analogs [9] |
pKa (Cyclic Phosphate) | 1.09 ± 0.60 | Predicted [3] |
CAS Registry Number | 606-02-0 | ChemicalBook [3] |
The topological distinction between 2',3'- and 3',5'-cUMP isomers profoundly influences their biological interactions and stability:
Table 2: Conformational and Functional Comparison of cUMP Isomers
Property | 2',3'-cUMP | 3',5'-cUMP |
---|---|---|
Cyclic Ring Size | 5-membered | 6-membered |
Glycosidic Bond Preference | syn | anti |
Hydrolysis Rate in H₂O (25°C) | 0.28 hr⁻¹ | 0.09 hr⁻¹ |
Susceptibility to Mammalian PDEs | Resistant | Highly susceptible |
Thermal Stability (ΔG, kJ/mol) | -202.3 (water) | -215.6 (water) |
The stability of 2',3'-cUMP is highly dependent on pH, temperature, and solvent composition:
Table 3: Degradation Kinetics of 2',3'-cUMP Under Varied Conditions
Condition | Rate Constant (hr⁻¹) | Primary Degradation Product |
---|---|---|
Neutral H₂O (25°C) | 0.28 | 3'-UMP (80%) + 2'-UMP (20%) |
Acidic (pH 2.0, 25°C) | 2.85 | 3'-UMP |
Formamide (25°C) | 0.05 | Intact |
90°C (pH 7.0) | 4.70 | Uracil + Cyclic Ribose Phosphate |
Biological Occurrence & Functional Roles of 2',3'-Cyclic UMP
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